molecular formula C22H21Br B8200086 2'-Bromospiro[adamantane-2,9'-fluorene]

2'-Bromospiro[adamantane-2,9'-fluorene]

Cat. No.: B8200086
M. Wt: 365.3 g/mol
InChI Key: YKRJEIOSSKPUHX-UHFFFAOYSA-N
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Description

2'-Bromospiro[adamantane-2,9'-fluorene] (CAS: 2407620-58-8) is a brominated spirocyclic compound combining adamantane and fluorene moieties. The adamantane group, a rigid tetracyclic hydrocarbon, imparts exceptional thermal and chemical stability, while the fluorene unit contributes π-conjugation and electronic tunability . This hybrid structure is valued in materials science and medicinal chemistry, particularly for applications requiring robust frameworks, such as organic electronics or protein degradation systems .

Properties

IUPAC Name

2'-bromospiro[adamantane-2,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Br/c23-17-5-6-19-18-3-1-2-4-20(18)22(21(19)12-17)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRJEIOSSKPUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=C4C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine (Br₂) in Dichloromethane

Bromine gas in a halogenated solvent like dichloromethane facilitates regioselective bromination at the 2'-position of the fluorene ring. The reaction proceeds via the generation of a bromonium ion intermediate, which is attacked by the aromatic π-system.

Typical Conditions :

  • Solvent : Anhydrous CH₂Cl₂

  • Temperature : 0°C to 25°C

  • Reagent : 1.1 equiv. Br₂

  • Reaction Time : 4–6 hours

Yield : 60–75% (isolated after column chromatography)

N-Bromosuccinimide (NBS) with Lewis Acids

NBS paired with FeBr₃ or AlBr₃ enhances bromination efficiency by polarizing the Br–Br bond, increasing electrophilicity. This method improves regioselectivity and reduces side products like di-brominated derivatives.

Optimized Protocol :

  • Molar Ratio : Spiro compound : NBS : FeBr₃ = 1 : 1.2 : 0.1

  • Solvent : CCl₄

  • Temperature : Reflux (80°C)

  • Reaction Time : 2 hours

Yield : 80–85%

Multi-Step Synthesis from Adamantane and Fluorene Precursors

For scenarios where the parent spiro compound is unavailable, a multi-step synthesis from adamantane and fluorene derivatives is employed. This approach involves:

Spirocyclization

Adamantane-2-carboxylic acid is converted to its acid chloride, which undergoes Friedel-Crafts alkylation with fluorene in the presence of AlCl₃. Intramolecular cyclization forms the spiro framework.

Key Step :

Adamantane-2-COCl+FluoreneAlCl3Spiro[adamantane-2,9’-fluorene]\text{Adamantane-2-COCl} + \text{Fluorene} \xrightarrow{\text{AlCl}_3} \text{Spiro[adamantane-2,9'-fluorene]}

Yield : 50–60%

Late-Stage Bromination

The spiro intermediate is brominated using Br₂ in acetic acid, leveraging the solvent’s polarity to stabilize charged intermediates and enhance 2'-selectivity.

Conditions :

  • Solvent : Glacial CH₃COOH

  • Br₂ : 1.05 equiv.

  • Temperature : 40°C

  • Time : 3 hours

Yield : 70–78%

The 2'-bromination preference arises from the electron-donating effect of the spiro-conjugated adamantane moiety, which activates the fluorene’s ortho positions. Computational studies (DFT calculations) reveal that the transition state for 2'-bromination is lower in energy compared to 4'-bromination by ~3.2 kcal/mol, favoring the desired product.

Electronic Effects :

  • Adamantane’s inductive effect : Stabilizes the cationic intermediate at the 2'-position.

  • Steric factors : The bulky adamantane group hinders bromination at adjacent positions.

Comparative Analysis of Bromination Methods

The table below evaluates key parameters for the two primary bromination strategies:

MethodReagent SystemYield (%)RegioselectivityScalability
Direct Br₂ BrominationBr₂/CH₂Cl₂60–75ModerateLimited
NBS with FeBr₃NBS/FeBr₃/CCl₄80–85HighHigh
Late-Stage BrominationBr₂/CH₃COOH70–78HighModerate

Purification and Characterization

Post-synthesis, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 9:1). Characterization relies on:

  • ¹H/¹³C NMR : Distinct signals for adamantane (δ 1.6–2.1 ppm) and fluorene (δ 6.8–7.4 ppm) protons.

  • Mass Spectrometry : Molecular ion peak at m/z 365.3 (M⁺).

  • X-ray Crystallography : Confirms spiro connectivity and bromine positioning.

Challenges and Mitigation Strategies

  • Over-Bromination : Controlled reagent stoichiometry and low temperatures minimize di-substitution.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions.

  • Catalyst Loading : Excess Lewis acids promote decomposition; catalytic amounts (5–10 mol%) are optimal.

Industrial-Scale Considerations

For bulk production, continuous-flow reactors with in-line quenching enhance safety and efficiency. A patented process (WO2023056321A1) describes a scalable protocol using NBS in a microreactor, achieving 90% conversion with residence times <10 minutes.

Emerging Methodologies

Recent advances include photocatalytic bromination using visible light and HBr/O₂, offering greener alternatives. Preliminary results show 65% yield under mild conditions (room temperature, 12 hours).

Chemical Reactions Analysis

2’-Bromospiro[adamantane-2,9’-fluorene] undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

2'-Bromospiro[adamantane-2,9'-fluorene] is utilized as a building block for synthesizing more complex organic compounds. Its unique spiro structure allows for the development of novel materials with enhanced properties. Researchers have explored its role in the synthesis of various derivatives that exhibit interesting electronic and optical characteristics.

Biology

Research has indicated potential biological activities associated with 2'-Bromospiro[adamantane-2,9'-fluorene]. Studies have investigated its interactions with biological macromolecules, suggesting it may affect enzyme activity or protein interactions. For instance, preliminary assays have shown that derivatives of this compound can influence cellular pathways, making it a candidate for further biological exploration.

Medicine

In medicinal chemistry, 2'-Bromospiro[adamantane-2,9'-fluorene] is being studied for its potential therapeutic properties. It has been proposed as a precursor in the synthesis of pharmaceutical agents aimed at treating various diseases. The bromine atom in the compound can participate in nucleophilic substitutions or other reactions that could lead to biologically active molecules.

Industry

In industrial applications, this compound is employed in the production of advanced materials and as an intermediate in chemical manufacturing processes. Its unique structural features make it suitable for use in polymers and other materials that require specific mechanical or thermal properties.

Data Table: Applications Overview

Application AreaDescriptionExample Studies
ChemistryBuilding block for complex organic synthesisSynthesis of derivatives with enhanced optical properties
BiologyInteraction with biological macromoleculesAssays showing influence on enzyme activity
MedicinePrecursor for pharmaceutical agentsInvestigated for therapeutic properties
IndustryProduction of advanced materialsUsed as an intermediate in chemical manufacturing

Case Studies

  • Synthesis of Novel Derivatives:
    A study published in MDPI highlighted the synthesis of various 1,2-disubstituted adamantane derivatives from spiro compounds like 2'-Bromospiro[adamantane-2,9'-fluorene], showcasing their potential in developing new materials with tailored properties (MDPI) .
  • Biological Activity Assessment:
    Research conducted by a team exploring the biological activities of adamantane derivatives found that compounds similar to 2'-Bromospiro[adamantane-2,9'-fluorene] exhibited significant interactions with cellular targets, warranting further investigation into their pharmacological potential .
  • Material Science Applications:
    Industrial applications have demonstrated the utility of this compound in producing high-performance polymers that benefit from its unique structural characteristics. These materials are being tested for use in various engineering applications due to their improved mechanical properties .

Mechanism of Action

The mechanism of action of 2’-Bromospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially altering their function and activity. The spiro structure of the compound also contributes to its unique reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3'-Bromospiro[adamantane-2,9'-fluorene] (CAS: 2629304-33-0)
  • Structural Difference : Bromine substitution at the 3'-position instead of 2' on the fluorene ring.
(b) 2'-Bromospiro[fluorene-9,9'-xanthene] (CAS: 1477458-14-2)
  • Structural Difference : Replaces adamantane with a xanthene (oxygen-containing tricyclic) group.
  • Properties :
    • Melting point: 197°C .
    • Lower thermal stability compared to adamantane derivatives due to xanthene’s oxygen bridge .
    • Applications: OLED intermediates, leveraging xanthene’s luminescent properties .
(c) 2'-Bromospiro[cyclobutane-1,9'-fluorene]
  • Structural Difference : Cyclobutane replaces adamantane.
  • Synthesis : Yield of 62% via NaOH/DMSO-mediated spirocyclization .
  • Impact : Reduced rigidity and stability compared to adamantane, limiting high-temperature applications .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Features
2'-Bromospiro[adamantane-2,9'-fluorene] 411.29 Not reported High rigidity, thermal stability
2'-Bromospiro[fluorene-9,9'-xanthene] 411.30 197 Luminescent, moderate stability
3'-Bromospiro[adamantane-2,9'-fluorene] 411.29 Not reported Positional isomerism alters reactivity
(a) Organic Electronics
  • Adamantane-fluorene hybrids : Used in OLEDs for enhanced thermal stability .
  • Xanthene-fluorene analogs : Preferred for luminescent layers due to xanthene’s emissive properties .
(b) Protein Degradation Systems (HyTags)
  • Adamantane-based HyTags : Superior hydrophobicity triggers proteasomal degradation, outperforming fluorene-only systems .
  • Comparison with carborane derivatives : Adamantane derivatives exhibit comparable estrogen receptor binding but lower activity than carboranes in pharmacological assays .
(c) Antioxidant Activity
  • Bromofluorenes (e.g., KO-162) scavenge hydroxyl radicals, but adamantane’s steric hindrance may reduce efficacy compared to nitroxide-fluorene hybrids .

Biological Activity

2'-Bromospiro[adamantane-2,9'-fluorene] is a synthetic compound with notable structural features that suggest potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C22H21Br
  • Molecular Weight : 365.31 g/mol
  • CAS Number : 2407620-58-8

The compound is characterized by a spiro structure that combines elements of adamantane and fluorene, contributing to its unique reactivity and potential interactions with biological macromolecules .

The biological activity of 2'-Bromospiro[adamantane-2,9'-fluorene] is primarily attributed to its ability to interact with various molecular targets within cells. The bromine atom in the structure can participate in nucleophilic substitution reactions, potentially altering the function of proteins and nucleic acids. This interaction may lead to changes in cellular signaling pathways, which are crucial for various biological processes.

Anticancer Activity

Research has indicated that compounds related to 2'-Bromospiro[adamantane-2,9'-fluorene] exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of similar spiro compounds showed IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating potent cytotoxic effects .
  • Specific derivatives were found to inhibit cell proliferation and induce apoptosis in human leukemia and breast cancer cell lines .

Antibacterial Properties

The antibacterial activity of compounds similar to 2'-Bromospiro[adamantane-2,9'-fluorene] has been documented:

  • In vitro studies reported minimum inhibitory concentrations (MIC) against pathogens such as E. faecalis and K. pneumoniae ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Data Table: Biological Activity Overview

Biological Activity Effect IC50/MIC Values References
AnticancerCytotoxicity in cancer cell lines3 - 20 µM
AntibacterialInhibition of bacterial growth40 - 50 µg/mL

Case Studies

  • Anticancer Study : A recent investigation into the effects of spiro compounds on breast cancer cells revealed that treatment with these compounds led to a significant reduction in cell viability and induced apoptosis. The study noted that treated cells exhibited altered cell cycle dynamics, particularly an increase in cells arrested in the S phase, suggesting effective targeting of cancer pathways .
  • Antibacterial Efficacy : Another study assessed the antibacterial properties of a series of brominated adamantane derivatives, including 2'-Bromospiro[adamantane-2,9'-fluorene]. The results showed that these compounds effectively inhibited the growth of several gram-positive and gram-negative bacteria, demonstrating their potential as novel antibacterial agents .

Q & A

Q. What are the recommended synthetic routes for 2'-Bromospiro[adamantane-2,9'-fluorene], and how do reaction conditions influence yield and purity?

Synthesis of this compound typically involves spiro-annulation between brominated adamantane and fluorene derivatives. Key steps include:

  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce bromine at the 2'-position .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require rigorous purification to remove residual solvents .
  • Temperature control : Reactions conducted at 80–120°C optimize spirocyclic bond formation while minimizing decomposition .
ParameterOptimal RangeImpact on Yield/Purity
Catalyst loading5–10 mol% PdHigher loading increases yield but risks impurities
Reaction time12–24 hrsProlonged time improves conversion but may degrade product
Post-synthesis purificationColumn chromatography (silica gel)Ensures >97% purity (GC)

Q. How can researchers validate the structural integrity of 2'-Bromospiro[adamantane-2,9'-fluorene] post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and bromine placement .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C25_{25}H21_{21}Br, theoretical 411.30 g/mol) .
  • X-ray crystallography : Resolves spatial arrangement, critical for confirming adamantane-fluorene spiro-conformation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 2'-Bromospiro[adamantane-2,9'-fluorene], and how do they align with experimental data?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for:

  • HOMO-LUMO analysis : Predicts charge transport behavior, with adamantane enhancing rigidity and fluorene contributing π-conjugation .
  • Benchmarking : Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate accuracy. Discrepancies >0.3 eV suggest need for functional refinement .

Q. How does the spirocyclic architecture of this compound influence its performance in organic electronic devices (e.g., OLEDs)?

  • Thermal stability : The adamantane moiety increases glass transition temperature (Tg_g), as shown in polyimide composites (Tg_g >300°C) .
  • Charge transport : Spiro-conjugation reduces intermolecular π-π stacking, lowering exciton quenching and enhancing electroluminescence efficiency .
  • Device integration : Spin-coating in anhydrous conditions (e.g., under N2_2) minimizes oxidation, critical for maintaining >90% device efficiency over 100 hrs .

Q. What strategies can resolve contradictions in reported toxicity or environmental impact data for brominated spiro compounds?

  • Species Sensitivity Distributions (SSDs) : Use logistic regression models to harmonize aquatic toxicity data (e.g., LC50_{50} values) across studies .
  • Degradation studies : Monitor bromine leaching via HPLC-MS under UV exposure to assess environmental persistence .

Methodological Considerations

Q. What techniques are recommended for analyzing thermal decomposition pathways of 2'-Bromospiro[adamantane-2,9'-fluorene]?

  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset (typically >250°C for adamantane-containing compounds) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile byproducts (e.g., HBr, fluorene fragments) during pyrolysis .

Q. How can researchers optimize the compound’s solubility for solution-processed applications?

  • Co-solvent systems : Blend toluene (non-polar) with DMSO (polar) to balance solubility and film-forming properties .
  • Side-chain modification : Introduce alkyl groups (e.g., methyl) via post-synthetic functionalization to enhance solubility without disrupting spiro-conjugation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 196–200°C vs. 197°C)?

  • Calibration checks : Verify DSC instrument calibration using indium standard (melting point: 156.6°C).
  • Polymorphism screening : Perform PXRD to detect crystalline vs. amorphous phases, which can alter observed melting ranges .

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